molecular formula C14H16N2O3 B8582961 2-tert-Butyl-6-methoxy-8-nitroquinoline CAS No. 655250-11-6

2-tert-Butyl-6-methoxy-8-nitroquinoline

Cat. No. B8582961
M. Wt: 260.29 g/mol
InChI Key: NCVQZQCUOWYQOG-UHFFFAOYSA-N
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Patent
US06979740B2

Procedure details

6-Methoxy-8-nitroquinoline (1 mmol) (scheme 1) was dissolved in CH3CN (5 mL) while reaction mixture was warmed to 70° C. Silver nitrate (0.6 mmol), trimethylacetic acid (2.5 mmol), and 10% H2SO4 (10 mL) was then added to the reaction mixture. A freshly prepared solution of ammonium persulfate (3 mmol) in water (10 mL) was added drop wise to the pre-heated (70° C.) mixture during 10 minutes. The heating source was then removed and reaction proceeded with evolution of carbon dioxide. After 10 minutes, reaction mixture was poured onto ice, and resulting mixture was made alkaline with addition of 30% NH4OH. Extracted with ethyl acetate (4×50 mL), and combined extracts were washed with NaCl solution (2×10 mL). Dried over Na2SO4 and solvent removed in vacuo to afford oil, which on flash column chromatography over silica gel (230-400 mesh) gave 2-tert-Butyl-6-methoxy-8-nitroquinoline in good yield.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
ammonium persulfate
Quantity
3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mmol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0.6 mmol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.[CH3:16][C:17](C)([CH3:21])[C:18](O)=O.OS(O)(=O)=O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].C(=O)=O.[NH4+].[OH-]>CC#N.O.[N+]([O-])([O-])=O.[Ag+]>[C:17]([C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=1)([CH3:21])([CH3:18])[CH3:16] |f:3.4.5,7.8,11.12|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
COC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
ammonium persulfate
Quantity
3 mmol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Five
Name
Quantity
2.5 mmol
Type
reactant
Smiles
CC(C(=O)O)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0.6 mmol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
pre-heated (70° C.) mixture during 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The heating source was then removed
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
reaction mixture
ADDITION
Type
ADDITION
Details
was poured onto ice
CUSTOM
Type
CUSTOM
Details
resulting mixture
EXTRACTION
Type
EXTRACTION
Details
Extracted with ethyl acetate (4×50 mL)
WASH
Type
WASH
Details
were washed with NaCl solution (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford oil, which on flash column chromatography over silica gel (230-400 mesh)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)C1=NC2=C(C=C(C=C2C=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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